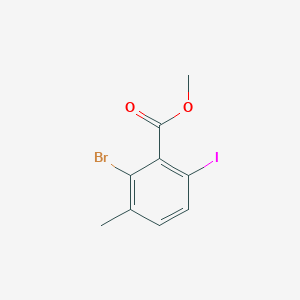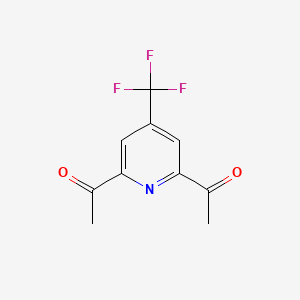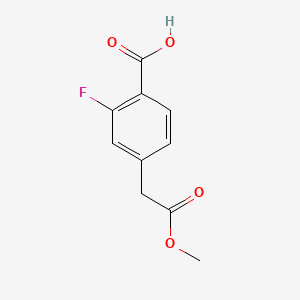
Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dihydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups at specific positions on the molecule .
科学的研究の応用
Chemistry
In chemistry, Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. The dihydropyridine moiety is a common feature in many drugs, particularly those targeting cardiovascular diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile candidate for various applications .
作用機序
The mechanism of action of Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dihydropyridine moiety can also play a role in the compound’s biological activity by interacting with ion channels or other cellular components .
類似化合物との比較
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
What sets Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate apart from similar compounds is the presence of both the oxadiazole ring and the dihydropyridine moiety.
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
benzyl 5-(3-methyl-1,2,4-oxadiazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H17N3O3/c1-12-17-15(22-18-12)14-8-5-9-19(10-14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-8H,5,9-11H2,1H3 |
InChIキー |
CIGZDGAZFPWJJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=CCCN(C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)







![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)

